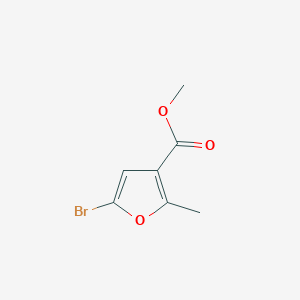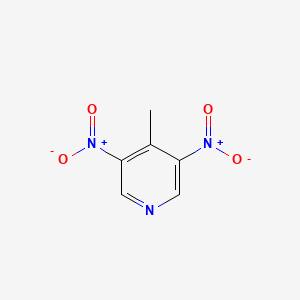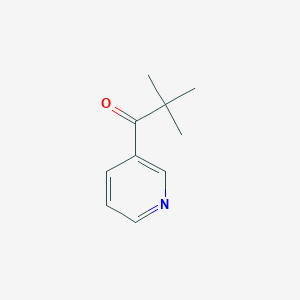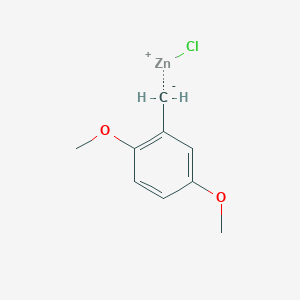
2-((4-Methoxyphenyl)amino)-2-thioxoacetic acid
Overview
Description
2-((4-Methoxyphenyl)amino)-2-thioxoacetic acid, also known as MPTA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPTA is a thioxoacetic acid derivative that has shown promise as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. In
Mechanism of Action
2-((4-Methoxyphenyl)amino)-2-thioxoacetic acid detects ROS by undergoing an oxidation reaction with hydrogen peroxide. In the presence of hydrogen peroxide, this compound is converted into a highly fluorescent compound, which can be detected using fluorescence microscopy or spectroscopy. The mechanism of this reaction involves the oxidation of the thioxoacetic acid moiety of this compound by hydrogen peroxide, resulting in the formation of a highly fluorescent compound.
Biochemical and Physiological Effects:
This compound is a relatively non-toxic compound that has shown minimal cytotoxicity in various cell lines. However, the long-term effects of this compound on cells and tissues are not well understood. This compound has been shown to selectively detect hydrogen peroxide in cells, which can provide valuable insights into the role of ROS in various physiological and pathological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-((4-Methoxyphenyl)amino)-2-thioxoacetic acid as a fluorescent probe for detecting ROS is its high selectivity and sensitivity. This compound can detect hydrogen peroxide with high specificity and sensitivity, making it a valuable tool for studying the role of ROS in cells. However, there are some limitations to using this compound in lab experiments. This compound requires the use of fluorescence microscopy or spectroscopy to detect ROS, which can be expensive and time-consuming. Additionally, this compound is not suitable for detecting other ROS species, such as superoxide or hydroxyl radicals.
Future Directions
For the use of 2-((4-Methoxyphenyl)amino)-2-thioxoacetic acid include the study of oxidative stress and aging, ROS-mediated signaling pathways, and optimization of its selectivity and sensitivity for detecting ROS in cells.
Scientific Research Applications
2-((4-Methoxyphenyl)amino)-2-thioxoacetic acid has been widely used as a fluorescent probe for detecting ROS in cells. ROS are highly reactive molecules that play a crucial role in various physiological and pathological processes, including cell signaling, oxidative stress, and aging. This compound can detect ROS by undergoing a specific reaction with hydrogen peroxide, resulting in the formation of a highly fluorescent compound. This property of this compound has made it a valuable tool for studying the role of ROS in various cellular processes.
properties
IUPAC Name |
2-(4-methoxyanilino)-2-sulfanylideneacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-13-7-4-2-6(3-5-7)10-8(14)9(11)12/h2-5H,1H3,(H,10,14)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWALSBRXARSBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573670 | |
| Record name | (4-Methoxyanilino)(sulfanylidene)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946-61-2 | |
| Record name | (4-Methoxyanilino)(sulfanylidene)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(Triphenylmethyl)aziridin-2-yl]methanol](/img/structure/B1601896.png)


![2,5-Bis(hexyloxy)-1,4-bis[2,5-bis(hexyloxy)-4-formyl-phenylenevinylene]benzene](/img/structure/B1601902.png)









